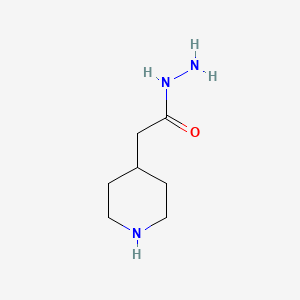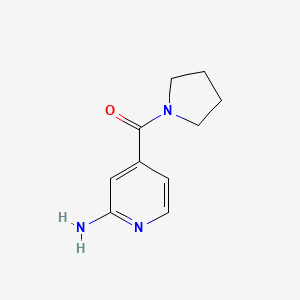![molecular formula C14H22N2 B1326720 N-methyl-N-[4-(4-methylpiperidin-1-yl)benzyl]amine CAS No. 1095125-80-6](/img/structure/B1326720.png)
N-methyl-N-[4-(4-methylpiperidin-1-yl)benzyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-methyl-N-[4-(4-methylpiperidin-1-yl)benzyl]amine" is a chemical structure that is part of a broader class of compounds known for their potential biological activities. The structure includes a piperidine ring, which is a common feature in many pharmacologically active molecules, and a benzyl group, which can contribute to the lipophilicity and binding characteristics of the compound. This type of structure is often explored for its potential use in drug development, particularly in the treatment of diseases such as Alzheimer's, where it may act on multiple targets like cholinesterase and monoamine oxidase enzymes .
Synthesis Analysis
The synthesis of related N-methylpiperidine derivatives has been reported in various studies. For instance, a scalable route for the production of cis-N-benzyl-3-methylamino-4-methylpiperidine was developed, which involved hydroboration, oxidation, and reductive amination steps . Another study reported the synthesis of N-methylpiperazine derivatives through reactions with different chlorobenzoyl chlorides and subsequent reductive amination . These methods could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to "this compound" has been characterized using various spectroscopic techniques. For example, N-glycosyl amines were characterized by NMR, UV-Vis, and FTIR spectroscopy, as well as mass spectrometry . These techniques could be employed to confirm the structure of the synthesized compound and to investigate its conformational preferences and electronic properties.
Chemical Reactions Analysis
The chemical reactivity of N-methylpiperidine derivatives has been explored in the context of forming new bonds and creating complex molecules. For instance, a palladium-catalyzed one-pot coupling of aryl iodides, alkynes, and amines was used to synthesize indole derivatives, demonstrating the versatility of N-methylpiperidine structures in multi-component reactions . This suggests that "this compound" could also participate in various chemical transformations, potentially leading to new pharmacologically active compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-methylpiperidine derivatives are crucial for their potential application as pharmaceuticals. The synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, for example, involved optimization of reaction conditions to achieve high yields, indicating the importance of understanding the reactivity and stability of these compounds . The solubility, melting point, and stability of "this compound" would need to be assessed to determine its suitability for drug development.
Scientific Research Applications
DNA Interaction and Cellular Applications
DNA Minor Groove Binding : Hoechst 33258, a derivative related to the structure of interest, is known for its strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. It has been utilized extensively as a fluorescent DNA stain, facilitating chromosome and nuclear staining, analysis of nuclear DNA content via flow cytometry, and plant chromosome analysis. Its derivatives also find applications as radioprotectors and topoisomerase inhibitors, highlighting their potential in drug design and molecular biology research (Issar & Kakkar, 2013).
Advanced Oxidation Processes
Degradation of Hazardous Compounds : Nitrogen-containing compounds, such as aromatic amines, are challenging to degrade using conventional methods. Advanced Oxidation Processes (AOPs) have shown effectiveness in mineralizing these compounds, improving treatment efficacy. AOPs are crucial for the global effort to address toxic and hazardous amino-compounds and their degradation products in water, demonstrating the broad applicability of such chemical structures in environmental remediation efforts (Bhat & Gogate, 2021).
Catalysis and Organic Synthesis
C-N Bond Forming Cross-Coupling Reactions : Recent developments in recyclable copper catalyst systems for C-N bond forming reactions highlight the utility of aromatic and aliphatic amines, including structures related to N-methyl-N-[4-(4-methylpiperidin-1-yl)benzyl]amine, in organic synthesis. These reactions, crucial for creating a variety of pharmacologically active compounds, leverage the unique properties of amines in catalysis, offering insights into more sustainable and economically viable synthetic routes (Kantam et al., 2013).
Antimicrobial Applications
Antimicrobial Activity of Derivatives : The monoterpene p-Cymene, structurally related to the compound of interest, has been studied for its broad range of biological activities, including antimicrobial effects. Such derivatives are investigated for their potential to address the growing challenge of antimicrobial resistance, showcasing the relevance of chemically modified amines in developing new therapeutic agents and functionalizing biomaterials for health care applications (Marchese et al., 2017).
Environmental and Health Impact
Carcinogenic Potentials and Metabolism : The metabolism and health impacts of aromatic amines, including those structurally related to this compound, have been extensively studied. Such compounds, when bioactivated, can form adducts with DNA, contributing to carcinogenesis. Research into their mechanisms of action, including the roles of metabolic polymorphisms, provides critical insights into the risks associated with exposure to such chemicals, underscoring the importance of understanding their environmental and health impacts (Wang et al., 2019).
Mechanism of Action
While the specific mechanism of action for “N-methyl-N-[4-(4-methylpiperidin-1-yl)benzyl]amine” is not mentioned in the search results, piperidone derivatives have demonstrated a wide range of bioactivities, including anti-HIV, 5α-reductase inhibitors, CARM1 inhibitors, anti-inflammatory, anti-proliferative, antioxidant, and antimicrobial activities .
Safety and Hazards
The compound has hazard statements H302, H312, H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using protective gloves/protective clothing/eye protection/face protection, and others .
Future Directions
properties
IUPAC Name |
N-methyl-1-[4-(4-methylpiperidin-1-yl)phenyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-12-7-9-16(10-8-12)14-5-3-13(4-6-14)11-15-2/h3-6,12,15H,7-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJWJNLFXWFVPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=C(C=C2)CNC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326637.png)
![4-allyl-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326638.png)
![4-allyl-5-[1-(2,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326639.png)
![5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1326641.png)

![2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1326645.png)
![(1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-3-yl)acetic acid](/img/structure/B1326649.png)
![(1-(Oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-yl)methanamine](/img/structure/B1326650.png)


![4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1326657.png)
![3-[(5-Hydroxypentanoyl)amino]benzoic acid](/img/structure/B1326659.png)

![2-[(4-Chloro-2-methylphenyl)amino]butanohydrazide](/img/structure/B1326662.png)